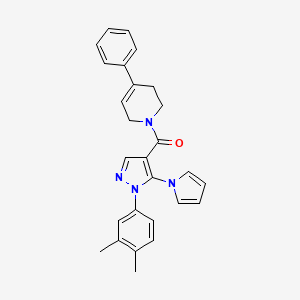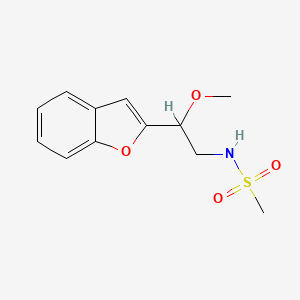![molecular formula C21H20N2O2S B2569398 2-(4-isopropylphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione CAS No. 866807-94-5](/img/no-structure.png)
2-(4-isopropylphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-isopropylphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione, also known as IMPT, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(4-isopropylphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is not fully understood, but it is believed to involve multiple pathways. In cancer cells, 2-(4-isopropylphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione has been shown to inhibit the activity of various enzymes, including cyclin-dependent kinases, topoisomerases, and histone deacetylases. In inflammation, 2-(4-isopropylphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione has been shown to inhibit the activity of nuclear factor-kappa B, a transcription factor that regulates the expression of inflammatory genes. In neurodegenerative disorders, 2-(4-isopropylphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione has been shown to modulate the activity of various neurotransmitters, including dopamine and acetylcholine.
Biochemical and Physiological Effects:
2-(4-isopropylphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione has been shown to have various biochemical and physiological effects. In cancer cells, 2-(4-isopropylphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione has been shown to induce cell cycle arrest and apoptosis, reduce the expression of anti-apoptotic proteins, and inhibit the migration and invasion of cancer cells. In inflammation, 2-(4-isopropylphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione has been shown to reduce the production of inflammatory cytokines and chemokines, and inhibit the activation of immune cells. In neurodegenerative disorders, 2-(4-isopropylphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione has been shown to modulate the activity of various neurotransmitters, and reduce the production of reactive oxygen species.
Advantages and Limitations for Lab Experiments
2-(4-isopropylphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione has several advantages for lab experiments, including its high potency and selectivity, and its ability to inhibit multiple targets. However, there are also limitations associated with the use of 2-(4-isopropylphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione in lab experiments. One limitation is the lack of information on its pharmacokinetic and pharmacodynamic properties. Another limitation is the need for further studies to determine the optimal dosage and administration route.
Future Directions
There are several future directions for the research on 2-(4-isopropylphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders. Another direction is to study its pharmacokinetic and pharmacodynamic properties to optimize its dosage and administration route. Additionally, there is a need for further studies to elucidate its mechanism of action and identify its molecular targets. Finally, the development of novel derivatives of 2-(4-isopropylphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione with improved potency and selectivity is an area of interest for future research.
Conclusion:
In conclusion, 2-(4-isopropylphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is a novel compound with potential therapeutic applications in various diseases. Its synthesis method has been reported in scientific journals, and its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-(4-isopropylphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione as a therapeutic agent.
Synthesis Methods
2-(4-isopropylphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione can be synthesized through a multistep reaction starting from commercially available starting materials. The synthesis involves the condensation of 4-isopropylphenyl acetic acid with 2-amino-4-methoxy-6-methylpyrimidine, followed by cyclization with sulfur and oxygen to form the chromenopyrimidine ring system. The final step involves the thionation of the compound to form the thione moiety. The synthesis of 2-(4-isopropylphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione has been reported in various scientific journals, and the compound has been obtained in good yields.
Scientific Research Applications
2-(4-isopropylphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 2-(4-isopropylphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been reported to inhibit the migration and invasion of cancer cells. In inflammation research, 2-(4-isopropylphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione has been shown to reduce the production of inflammatory cytokines and chemokines. In neurodegenerative disorder research, 2-(4-isopropylphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione has been studied for its potential neuroprotective effects.
properties
CAS RN |
866807-94-5 |
|---|---|
Product Name |
2-(4-isopropylphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione |
Molecular Formula |
C21H20N2O2S |
Molecular Weight |
364.46 |
IUPAC Name |
9-methoxy-2-(4-propan-2-ylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
InChI |
InChI=1S/C21H20N2O2S/c1-12(2)13-7-9-14(10-8-13)19-22-20-16(21(26)23-19)11-15-5-4-6-17(24-3)18(15)25-20/h4-10,12H,11H2,1-3H3,(H,22,23,26) |
InChI Key |
QXXGVSQRMDDZHY-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=CC=C4OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-{[(Cyclopropylmethyl)(prop-2-yn-1-yl)amino]methyl}furan-2-carbonitrile](/img/structure/B2569321.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acrylamide](/img/structure/B2569322.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide](/img/structure/B2569325.png)
![2-hydroxy-N-(3-methoxypropyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2569326.png)



![7-hydroxy-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2569334.png)
![2-[(4-Tert-butylphenoxy)methyl]-1-[(3,4-dimethoxyphenyl)methyl]benzimidazole](/img/structure/B2569335.png)

![N,3-Dimethyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]butanamide](/img/structure/B2569338.png)